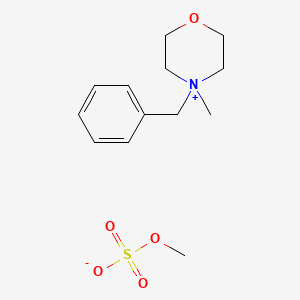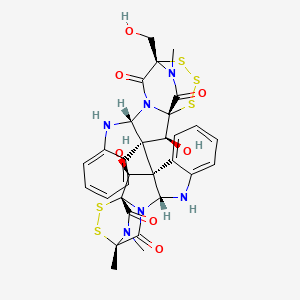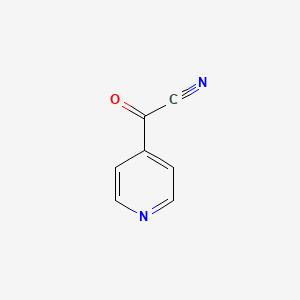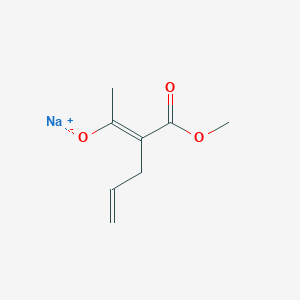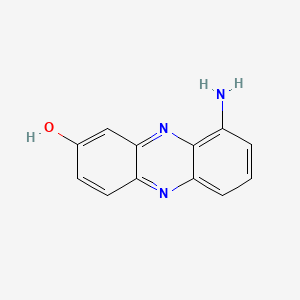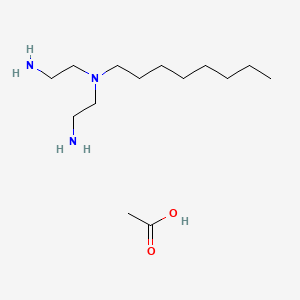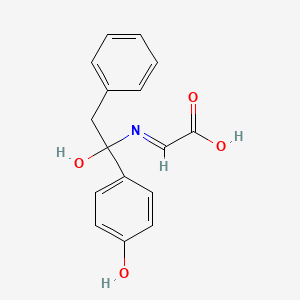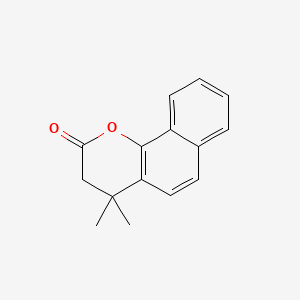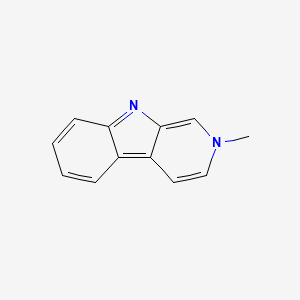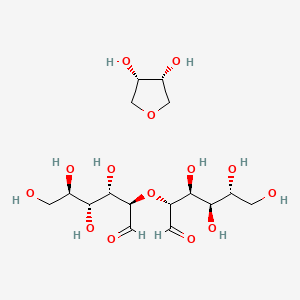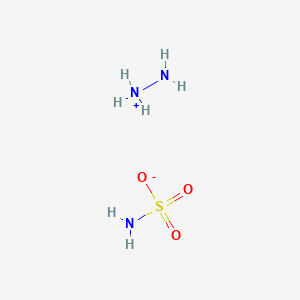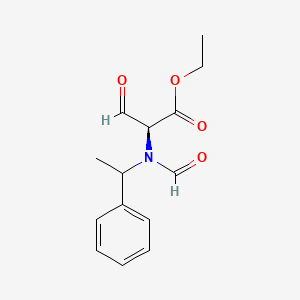
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is an organic compound with a complex structure that includes an ethyl ester, a formyl group, a keto group, and a phenylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alaninate Backbone: The starting material, alanine, is esterified with ethanol in the presence of an acid catalyst to form ethyl alaninate.
Introduction of the Phenylethyl Group: The ethyl alaninate is then reacted with phenylethylamine under basic conditions to introduce the phenylethyl group.
Formylation: The resulting compound is treated with formic acid or a formylating agent such as formic anhydride to introduce the formyl group.
Oxidation: Finally, the compound undergoes oxidation using an oxidizing agent like potassium permanganate to introduce the keto group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The keto group in this compound can undergo further oxidation to form carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate involves its interaction with specific molecular targets. The formyl and keto groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate can be compared with similar compounds such as:
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-glycinate: Similar structure but with a glycine backbone instead of alanine.
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-valinate: Similar structure but with a valine backbone.
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-leucinate: Similar structure but with a leucine backbone.
The uniqueness of this compound lies in its specific combination of functional groups and the alanine backbone, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
83763-26-2 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
ethyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)13(9-16)15(10-17)11(2)12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3/t11?,13-/m0/s1 |
Clé InChI |
KYSCKCJIGHCXMO-YUZLPWPTSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


